![molecular formula C8H5F6N3O2 B2842428 2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide CAS No. 477862-28-5](/img/structure/B2842428.png)
2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide
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Description
2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide is a useful research compound. Its molecular formula is C8H5F6N3O2 and its molecular weight is 289.137. The purity is usually 95%.
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Scientific Research Applications
Utility in Synthesis of Novel Heterocycles
Cyanoacetohydrazides, closely related to the compound , have been utilized in the synthesis of novel heterocycles and spirooxoindoles. These syntheses involve the condensation of isatin with cyanoaceto-hydrazide, followed by reactions with various reagents, showcasing the versatility of cyanoacetohydrazides in heterocyclic chemistry (Mahmoud et al., 2013).
Antimicrobial Activity
Compounds derived from cyanoacetohydrazides have demonstrated antimicrobial properties. For instance, novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives synthesized from these precursors have been evaluated for their antimicrobial activity, suggesting potential in the development of new antimicrobial agents (Mahmoud et al., 2017).
Catalytic Activity in Oxidation Reactions
Manganese(II) complexes involving NNO donor hydrazone ligands derived from cyanoacetohydrazides have been investigated for their catalytic activity in olefin oxidation. These complexes offer insights into the design of catalysts for industrial applications (Bikas et al., 2017).
Corrosion Inhibition
Cyanoacetohydrazide derivatives have also been studied as corrosion inhibitors for metals. For example, a derivative has been used as an effective corrosion inhibitor for galvanized steel and stainless steel in acidic solutions, indicating its potential for protecting metal surfaces in corrosive environments (Gaber, 2021).
Synthesis of Fluorinated Compounds
The intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives, which share structural motifs with the compound of interest, has led to the formation of a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This method showcases the compound's utility in synthesizing fluorinated quinolines, important in medicinal chemistry (Darehkordi et al., 2018).
properties
IUPAC Name |
2-cyano-N-[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3O2/c9-7(10,11)4(3-5(18)8(12,13)14)16-17-6(19)1-2-15/h1,3H2,(H,17,19)/b16-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDNFHOTSKGTA-AYSLTRBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NN=C(CC(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)C(=O)N/N=C(\CC(=O)C(F)(F)F)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide |
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